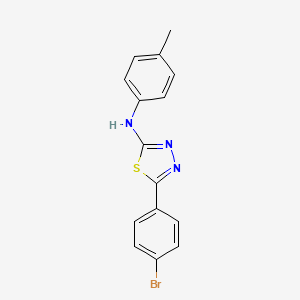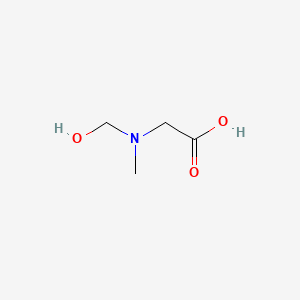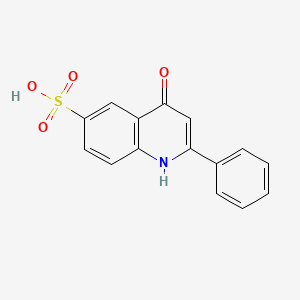
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is a complex organic compound characterized by the presence of a nitrophenyl group, an oxadiazole ring, and a dodecanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid.
Formation of the Dodecanamide Chain: This involves the reaction of the oxadiazole derivative with a dodecanoyl chloride in the presence of a base to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用机制
The mechanism of action of N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, inhibiting their activity and thereby exerting its therapeutic effects. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with target proteins, while the oxadiazole ring can enhance binding affinity through its electron-rich nature.
Materials Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes (LEDs), where it can facilitate charge transport or light emission.
相似化合物的比较
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a dodecanamide chain.
N-(4-Nitrophenyl)formamide: Contains a formamide group instead of a dodecanamide chain.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
N-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)dodecanamide is unique due to the combination of its long dodecanamide chain and the presence of both a nitrophenyl group and an oxadiazole ring. This unique structure imparts specific chemical and physical properties that can be tailored for various applications, making it a valuable compound in both research and industry.
属性
CAS 编号 |
191328-61-7 |
|---|---|
分子式 |
C26H32N4O4 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
N-[4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl]dodecanamide |
InChI |
InChI=1S/C26H32N4O4/c1-2-3-4-5-6-7-8-9-10-11-24(31)27-22-16-12-20(13-17-22)25-28-29-26(34-25)21-14-18-23(19-15-21)30(32)33/h12-19H,2-11H2,1H3,(H,27,31) |
InChI 键 |
WKJCJMDDMYRQPP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


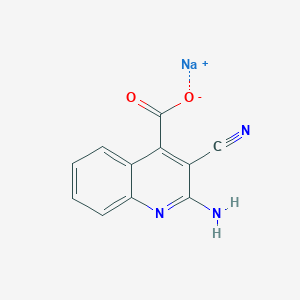
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
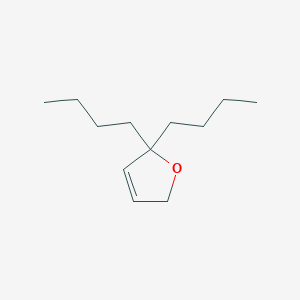
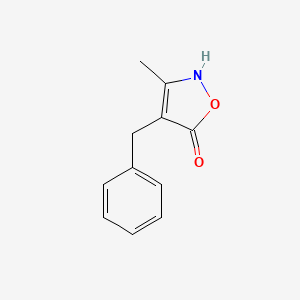

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
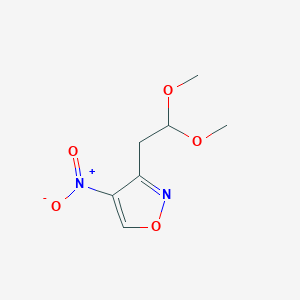
![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)
![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)
